molecular formula C11H18NO5PS2 B11095686 2-Propenoic acid, 3-[(cyanomethyl)thio]-2-[(diethoxyphosphinothioyl)oxy]-, ethyl ester

2-Propenoic acid, 3-[(cyanomethyl)thio]-2-[(diethoxyphosphinothioyl)oxy]-, ethyl ester

Cat. No.: B11095686
M. Wt: 339.4 g/mol
InChI Key: NJLCAMWMBPFOQZ-KTKRTIGZSA-N
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Description

ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-[(DIETHOXYPHOSPHOROTHIOYL)OXY]-2-PROPENOATE is a complex organic compound with a unique structure that includes a cyano group, a sulfanyl group, and a diethoxyphosphorothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-[(DIETHOXYPHOSPHOROTHIOYL)OXY]-2-PROPENOATE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactors, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-[(DIETHOXYPHOSPHOROTHIOYL)OXY]-2-PROPENOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines .

Scientific Research Applications

ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-[(DIETHOXYPHOSPHOROTHIOYL)OXY]-2-PROPENOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-[(DIETHOXYPHOSPHOROTHIOYL)OXY]-2-PROPENOATE involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding, while the sulfanyl and diethoxyphosphorothioyl groups can interact with various enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyano and sulfanyl-containing molecules, such as:

  • **ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-BUTENOATE
  • **ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-PROPENOATE

Uniqueness

ETHYL (Z)-3-[(CYANOMETHYL)SULFANYL]-2-[(DIETHOXYPHOSPHOROTHIOYL)OXY]-2-PROPENOATE is unique due to the presence of the diethoxyphosphorothioyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C11H18NO5PS2

Molecular Weight

339.4 g/mol

IUPAC Name

ethyl (Z)-3-(cyanomethylsulfanyl)-2-diethoxyphosphinothioyloxyprop-2-enoate

InChI

InChI=1S/C11H18NO5PS2/c1-4-14-11(13)10(9-20-8-7-12)17-18(19,15-5-2)16-6-3/h9H,4-6,8H2,1-3H3/b10-9-

InChI Key

NJLCAMWMBPFOQZ-KTKRTIGZSA-N

Isomeric SMILES

CCOC(=O)/C(=C/SCC#N)/OP(=S)(OCC)OCC

Canonical SMILES

CCOC(=O)C(=CSCC#N)OP(=S)(OCC)OCC

Origin of Product

United States

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